molecular formula C23H21N5O3S2 B11079611 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B11079611
M. Wt: 479.6 g/mol
InChI Key: MXXXUJAHNCDRKF-UHFFFAOYSA-N
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Description

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a pyrimidine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-2-(8-QUINOLINYLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C23H21N5O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C23H21N5O3S2/c1-15-13-16(2)26-23(25-15)28-33(30,31)19-10-8-18(9-11-19)27-21(29)14-32-20-7-3-5-17-6-4-12-24-22(17)20/h3-13H,14H2,1-2H3,(H,27,29)(H,25,26,28)

InChI Key

MXXXUJAHNCDRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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